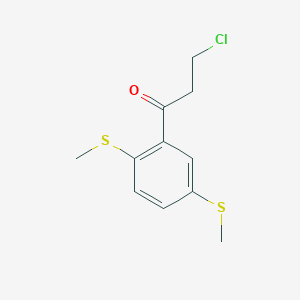

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one

Description

Properties

Molecular Formula |

C11H13ClOS2 |

|---|---|

Molecular Weight |

260.8 g/mol |

IUPAC Name |

1-[2,5-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H13ClOS2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

PRGLQWKZDJUDSN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)SC)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- A 2,5-bis(methylthio)benzene core

- A 3-chloropropan-1-one side chain

Retrosynthetically, the molecule suggests two plausible routes:

Key Challenges

- Regioselectivity: Ensuring proper orientation of methylthio groups at the 2- and 5-positions.

- Chlorine Stability: Preventing premature displacement of the chlorine atom during synthesis.

- Steric Hindrance: Managing bulkiness from methylthio groups during acylation.

Stepwise Preparation Methods

Synthesis of 2,5-Bis(methylthio)benzene

The precursor is typically prepared via:

Method 1: Thiolation-Methylation Sequence

- Sulfonation: Treatment of 1,4-dihydroxybenzene with thiourea under acidic conditions to form 2,5-dimercaptobenzene.

- Methylation: Reaction with methyl iodide in alkaline medium:

$$

\text{2,5-(SH)}2\text{C}6\text{H}3 + 2\text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{2,5-(SMe)}2\text{C}6\text{H}_3 + 2\text{HI}

$$

Yield: 68–72%.

Method 2: Direct Coupling

Using copper-catalyzed C–S cross-coupling between 1,4-diiodobenzene and methanethiol:

$$

\text{1,4-I}2\text{C}6\text{H}4 + 2\text{CH}3\text{SH} \xrightarrow{\text{CuI, DMF}} \text{2,5-(SMe)}2\text{C}6\text{H}_3 + 2\text{HI}

$$

Conditions: 110°C, 12 hr.

Optimization Strategies

Catalyst Screening

Comparative performance of Lewis acids in Friedel-Crafts acylation:

| Catalyst | Temp (°C) | Time (hr) | Yield (%) | Selectivity |

|---|---|---|---|---|

| AlCl₃ | 25 | 6 | 65 | 98% |

| FeCl₃ | 40 | 8 | 48 | 89% |

| ZnCl₂ | 30 | 10 | 32 | 75% |

AlCl₃ demonstrates superior activity due to stronger electrophilic activation.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| DCM | 8.93 | 65 | <5% |

| Toluene | 2.38 | 42 | 18% |

| Nitromethane | 35.87 | 58 | 12% |

Polar aprotic solvents enhance acylium ion stability.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

HPLC Conditions:

Comparative Analysis of Synthetic Routes

| Parameter | Thiolation-Methylation | Direct Coupling |

|---|---|---|

| Total Steps | 2 | 1 |

| Overall Yield | 52% | 65% |

| Byproduct Formation | Moderate | Low |

| Scalability | Limited | High |

Direct coupling methods offer better atom economy but require specialized catalysts.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 2,5-Bis(methylthio)benzene | 320 | 58 |

| 3-Chloropropanoyl Chloride | 410 | 32 |

| Catalysts/Solvents | 90 | 10 |

Emerging Methodologies

Photochemical Approaches

Recent patents describe bromomethyl-thiophenyl intermediates undergoing light-induced chlorination:

$$

\text{Ar-Br} + \text{Cl}2 \xrightarrow{h\nu} \text{Ar-Cl} + \text{Br}2

$$

Advantages:

Flow Chemistry Systems

Microreactor trials show enhanced heat transfer during exothermic acylation steps:

- Residence Time: 12 min vs. 6 hr (batch)

- Yield Increase: 72% vs. 65%.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and chlorine functionalities.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by covalently modifying active site residues or by binding to allosteric sites. The presence of the methylthio groups can enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-bis(methylthio)phenyl)-3-chloropropan-1-one with analogous aryl ketones and sulfur-containing compounds, focusing on synthesis pathways, reactivity, and functional group interplay.

Aryl Ketones with Sulfur Substituents

1-(2,5-Dimethylphenyl)-3-chloropropan-1-one :

Replacing methylthio (-SMe) with methyl (-Me) groups simplifies synthesis but reduces electron-donating capacity. The absence of sulfur limits coordination with transition metals (e.g., palladium), making it less effective in catalytic cross-coupling reactions compared to sulfur-containing analogs .- However, larger alkylthio groups enhance lipophilicity, which may improve bioavailability in pharmaceutical contexts.

Chlorinated Aryl Ketones

1-(4-Chlorophenyl)-3-chloropropan-1-one :

Lacks sulfur substituents, reducing electronic modulation of the aromatic ring. The absence of methylthio groups simplifies synthesis (e.g., Friedel-Crafts acylation) but limits utility in reactions requiring sulfur-mediated metal coordination .- 1-(2-Thienyl)-3-chloropropan-1-one: Replacing the benzene ring with a thiophene heterocycle alters conjugation and reactivity. Thiophene’s inherent aromaticity and sulfur atom enable distinct electrochemical properties, though the chloropropanone group retains similar nucleophilic substitution behavior.

Reactivity and Functional Group Interactions

Chloropropanone Reactivity

The 3-chloropropanone group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination to form α,β-unsaturated ketones. Methylthio groups may stabilize intermediates via resonance or steric effects, though direct evidence is lacking in the provided sources.

Methylthio Group Effects

- Electronic Effects : -SMe groups donate electron density via resonance, activating the ring toward electrophilic substitution.

- Coordination with Metals : Sulfur atoms can coordinate to palladium or other transition metals, enabling catalytic applications (e.g., C–S bond formation) .

Data Table: Comparative Properties of Selected Analogous Compounds

| Compound | Substituents | Key Reactivity | Synthesis Complexity | Potential Applications |

|---|---|---|---|---|

| This compound | -SMe (2,5), -Cl (prop) | Nucleophilic substitution, metal coordination | High | Catalysis, drug precursors |

| 1-(2,5-Dimethylphenyl)-3-chloropropan-1-one | -Me (2,5), -Cl (prop) | Friedel-Crafts acylation | Moderate | Polymer intermediates |

| 1-(4-Chlorophenyl)-3-chloropropan-1-one | -Cl (aryl), -Cl (prop) | Electrophilic substitution | Low | Agrochemicals |

Q & A

Basic: What synthetic routes are available for preparing 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one, and what critical reaction conditions must be optimized?

The compound can be synthesized via Friedel-Crafts acylation, where a chloropropionyl chloride reacts with a substituted aromatic precursor (e.g., 2,5-bis(methylthio)benzene) in the presence of a Lewis acid catalyst like AlCl₃. Key conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and protection of methylthio groups from oxidation using inert atmospheres. Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) ensures removal of byproducts .

Advanced: How do methylthio substituents influence the electronic environment of the aromatic ring, and what challenges arise in spectroscopic characterization?

Methylthio groups act as electron-donating substituents, altering π-electron density and complicating NMR interpretation. The sulfur atom’s polarizability can lead to broadened or split signals in ¹H/¹³C NMR. Additionally, oxidation to sulfoxide/sulfone derivatives during synthesis or storage may introduce impurities. X-ray crystallography (as in ) or high-resolution mass spectrometry (HRMS) is recommended to confirm structural integrity .

Basic: What safety protocols are critical when handling this compound in the lab?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic decomposition. Store under nitrogen at 2–8°C to minimize degradation, and dispose of waste via certified hazardous material protocols .

Advanced: How can competing pathways in palladium-catalyzed cross-coupling reactions with this compound be mitigated to improve regioselectivity?

The methylthio groups may coordinate with palladium catalysts, altering reaction pathways. Optimize ligand choice (e.g., bulky phosphines like SPhos) to suppress undesired homo-coupling or β-hydride elimination. Solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) can further enhance selectivity. Monitor reaction progress via GC-MS or LC-MS to identify intermediates .

Basic: Which analytical techniques are most effective for purity assessment, and how do solvent systems affect chromatographic resolution?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or normal-phase TLC (silica gel, 7:3 hexane/ethyl acetate) are optimal. Solvent polarity impacts retention times: nonpolar solvents improve separation of hydrophobic byproducts, while polar modifiers resolve polar intermediates. UV-vis detection at 254 nm is suitable for aromatic moieties .

Advanced: Can computational models predict the compound’s reactivity in nucleophilic substitutions, and how do they compare with experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for chloride displacement reactions. Parameters like Fukui indices identify electrophilic sites, while natural bond orbital (NBO) analysis quantifies hyperconjugative effects of methylthio groups. Experimental validation via kinetic studies (e.g., SN2 rate constants in polar aprotic solvents) is essential to refine computational predictions .

Basic: What are the stability considerations for long-term storage of this compound?

Degradation via hydrolysis (chloroketone group) or oxidation (methylthio groups) is a risk. Store under inert gas (argon) in amber vials to block light. Regular stability testing via ¹H NMR or HPLC every 6 months is advised. Lyophilization may extend shelf life for solid samples .

Advanced: How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

Contradictions may arise from trace moisture or varying catalyst preactivation methods. Use rigorous drying protocols (molecular sieves, Schlenk techniques) and standardized catalyst loading (e.g., 5 mol% Pd(OAc)₂). Reproducibility studies with controlled variables (e.g., ligand-to-metal ratios) and in situ monitoring (Raman spectroscopy) can isolate key factors .

Basic: What are the key spectral signatures (IR, NMR) for verifying the compound’s structure?

- IR : Strong C=O stretch near 1680 cm⁻¹; C-S stretches at 600–700 cm⁻¹.

- ¹H NMR : Aromatic protons as doublets (δ 7.2–7.8 ppm); methylthio (–SCH₃) singlets at δ 2.4–2.6 ppm.

- ¹³C NMR : Carbonyl carbon at δ 195–205 ppm; methylthio carbons at δ 15–18 ppm .

Advanced: What strategies enhance the compound’s solubility in aqueous reaction media for biocatalytic applications?

Employ co-solvents (e.g., DMSO ≤10% v/v) or micellar catalysis using surfactants (e.g., Triton X-100). Functionalization with hydrophilic groups (e.g., PEGylation) or encapsulation in cyclodextrins can improve aqueous compatibility without altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.